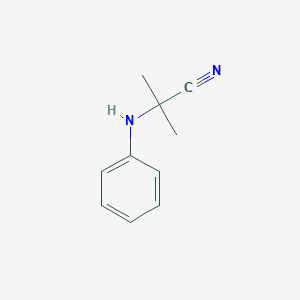![molecular formula C14H9N3 B181886 6H-Indolo[2,3-b]quinoxaline CAS No. 243-59-4](/img/structure/B181886.png)
6H-Indolo[2,3-b]quinoxaline
Overview
Description
6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It has a molecular formula of C14H9N3 and a molecular weight of 219.24 g/mol . This compound exhibits a wide variety of pharmacological activities .
Synthesis Analysis
The synthesis of 6H-Indolo[2,3-b]quinoxaline derivatives has been achieved through various methods. One common method involves the condensation reactions of isatin with o-phenylenediamine . Another method involves the condensation of isatin with 1,2-diaminocyclohexane .Molecular Structure Analysis
The molecular structure of 6H-Indolo[2,3-b]quinoxaline includes a planar fused heterocyclic compound . The InChI representation of the molecule isInChI=1S/C14H9N3/c1-2-6-10-9 (5-1)13-14 (16-10)17-12-8-4-3-7-11 (12)15-13/h1-8H, (H,16,17) . Chemical Reactions Analysis
The chemical reactions involving 6H-Indolo[2,3-b]quinoxaline are predominantly related to its DNA intercalation properties . The thermal stability of the intercalated complex (DNA and 6H-Indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 6H-Indolo[2,3-b]quinoxaline include a molecular weight of 219.24 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 .Scientific Research Applications
-
Medicinal Chemistry
- Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been synthesized and tested for their cytotoxic effects against human cancer cell lines .
- Methods : A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized by a simple multi-step protocol starting from isatin .
- Results : Of all the compounds tested, five compounds showed moderate cytotoxicity against human reproductive organ cell lines, while others exhibited lower cytotoxicity against different human cancer cell lines .
-
Materials Science
- Application : Many indolo[2,3-b]quinoxaline derivatives are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials .
- Methods : A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines .
- Results : The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .
-
Pharmaceutical Research
- Application : 6H-Indolo[2,3-b]quinoxaline derivatives have shown good binding affinity to DNA .
- Methods : Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220 and 9-OH-B-220 were synthesized and their binding affinity to DNA was tested .
- Results : These compounds possessed poor inhibitory activity on topoisomerase II enzyme but have significant MDR modulating activity .
-
Antiviral Research
- Application : 6H-Indolo[2,3-b]quinoxaline derivatives have shown significant antiviral activities against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .
- Methods : The antiviral properties of these compounds are often evaluated using in vitro assays that measure their ability to inhibit viral replication .
- Results : These compounds have been found to exhibit potent antiviral activities, making them potential candidates for the development of new antiviral drugs .
-
Anti-Tumor Research
- Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been used in anti-tumor research .
- Methods : These compounds are often evaluated for their anti-tumor activity using in vitro assays that measure their ability to inhibit tumor cell proliferation .
- Results : Some 6H-Indolo[2,3-b]quinoxaline derivatives have shown good anti-tumor activity and good inhibitory activity in vitro .
-
DNA and Protein Interacting Scaffold
- Application : 6H-Indolo[2,3-b]quinoxaline has been identified as a valuable template for the design and development of novel molecules with different biological activities .
- Methods : This involves the synthesis of various 6H-Indolo[2,3-b]quinoxaline derivatives and testing their interactions with DNA and proteins .
- Results : These studies have led to the identification of several 6H-Indolo[2,3-b]quinoxaline derivatives with potent anticancer, antiviral, and P-glycoprotein modulating activities .
-
Antibiotic Research
- Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their antibiotic activity .
- Methods : These compounds are often evaluated for their antibiotic activity using in vitro assays that measure their ability to inhibit bacterial growth .
- Results : Some 6H-Indolo[2,3-b]quinoxaline derivatives have shown good antibiotic activity .
-
Anti-Inflammatory Research
- Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been used in anti-inflammatory research .
- Methods : These compounds are often evaluated for their anti-inflammatory activity using in vitro assays that measure their ability to inhibit inflammatory responses .
- Results : Some 6H-Indolo[2,3-b]quinoxaline derivatives have shown good anti-inflammatory activity .
-
Antidiabetic Research
- Application : 6H-Indolo[2,3-b]quinoxaline derivatives have been used in antidiabetic research .
- Methods : These compounds are often evaluated for their antidiabetic activity using in vitro assays that measure their ability to regulate blood glucose levels .
- Results : Some 6H-Indolo[2,3-b]quinoxaline derivatives have shown good antidiabetic activity .
-
Sensor Materials
- Application : Many indolo[2,3-b]quinoxaline derivatives are used as sensor materials .
- Methods : A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines .
- Results : The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .
-
Light-Emitting Materials
- Application : Many indolo[2,3-b]quinoxaline derivatives are used as light-emitting materials .
- Methods : A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines .
- Results : The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .
-
Semiconductors
- Application : Many indolo[2,3-b]quinoxaline derivatives are used as semiconductors .
- Methods : A series of donor–acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives were synthesized with different donor amines .
- Results : The opto-electrochemical studies and high thermal stability of these molecules indicate their potential application as solid-state emissive, ambipolar materials in optoelectronic devices .
Future Directions
6H-Indolo[2,3-b]quinoxaline has been identified as a valuable template for the design and development of novel molecules with different biological activities . Future research may focus on exploring its potential in various pharmacological applications, including anticancer, antiviral, and other activities .
properties
IUPAC Name |
6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIWLDOHFUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179031, DTXSID401309710 | |
| Record name | 6H-Indolo(2,3-b)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Indolo[2,3-b]quinoxaline | |
CAS RN |
243-59-4, 243-61-8 | |
| Record name | 6H-Indolo(2,3-b)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Indolo[2,3-b]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Indolo[2,3-b]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Indolo(2,3-b)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)
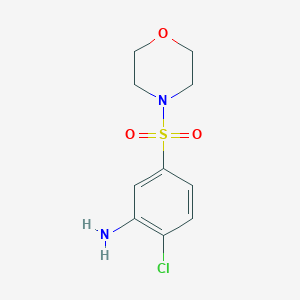

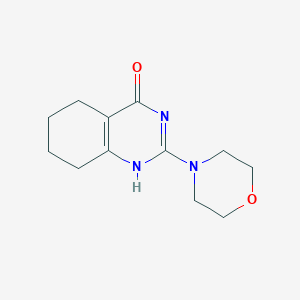


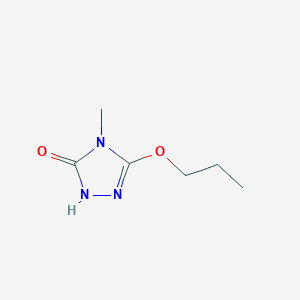

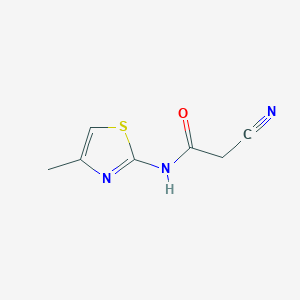
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)


![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
